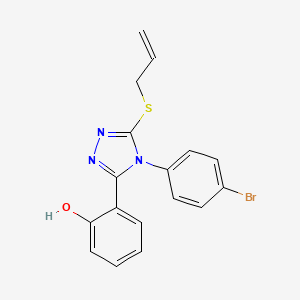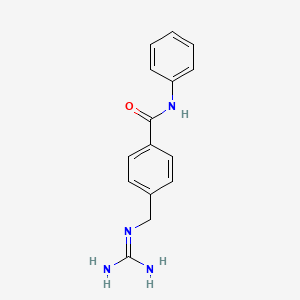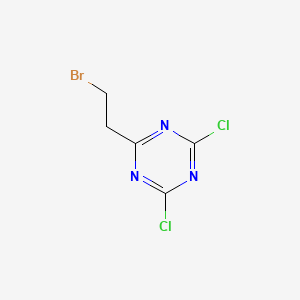
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- is a derivative of s-triazine, a heterocyclic compound with a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromoethyl and dichloro substituents enhances its reactivity and potential for forming diverse chemical derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- typically involves the substitution of chlorine atoms in the s-triazine ring with bromoethyl groups. One common method includes the reaction of 2,4,6-trichloro-s-triazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions include substituted s-triazine derivatives with various functional groups, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound is employed in the development of polymers and advanced materials with specific properties such as thermal stability and conductivity.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- involves the formation of covalent bonds with target molecules. The bromoethyl group acts as an alkylating agent, reacting with nucleophilic sites on proteins, DNA, and other biomolecules. This interaction can inhibit enzyme activity, disrupt cellular processes, and induce cytotoxic effects. The compound’s ability to form stable adducts with biological targets makes it a valuable tool in drug development and biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
s-Triazine, 2-(2-chloroethyl)-4,6-dichloro-: Similar structure but with a chloroethyl group instead of bromoethyl.
s-Triazine, 2-(2-iodoethyl)-4,6-dichloro-: Contains an iodoethyl group, which can exhibit different reactivity and biological activity.
s-Triazine, 2-(2-ethyl)-4,6-dichloro-: Lacks the halogen substituent, resulting in different chemical properties.
Uniqueness
s-Triazine, 2-(2-bromoethyl)-4,6-dichloro- is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for forming diverse derivatives. The combination of bromoethyl and dichloro substituents enhances its utility in various chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
102517-25-9 |
|---|---|
Formule moléculaire |
C5H4BrCl2N3 |
Poids moléculaire |
256.91 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C5H4BrCl2N3/c6-2-1-3-9-4(7)11-5(8)10-3/h1-2H2 |
Clé InChI |
JQJMFYZGOLQHTC-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)C1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


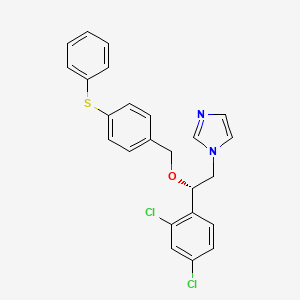
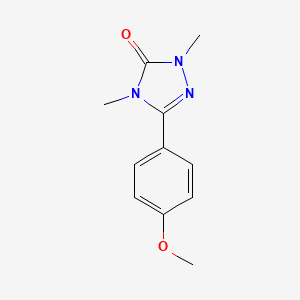
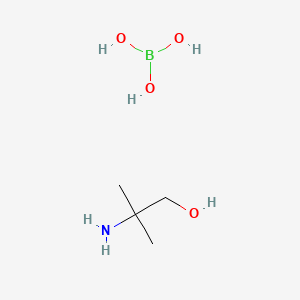
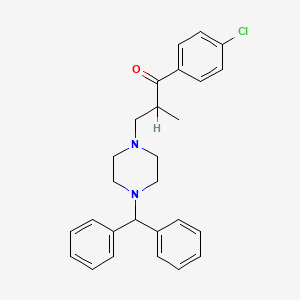
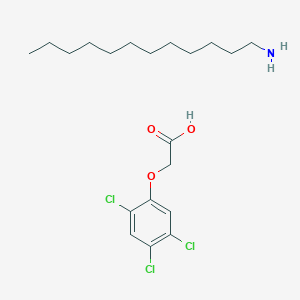



![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
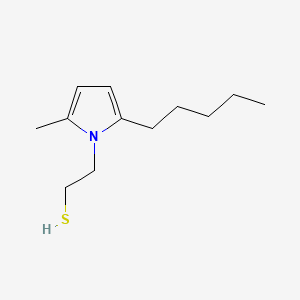
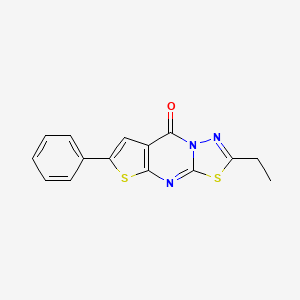
![(10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) 2,2-diphenylacetate;hydrobromide](/img/structure/B12730853.png)
